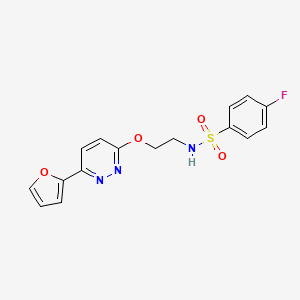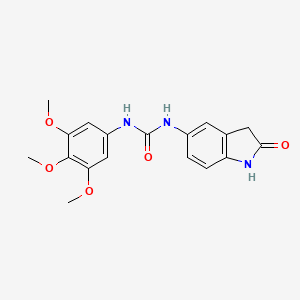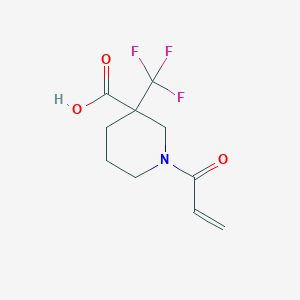
2-(1-Methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mecanismo De Acción
Target of Action
1,2,3-Triazoles are a class of heterocyclic compounds that have been found to interact with a variety of biological targets. They are often used in drug discovery due to their ability to form stable structures and bind with high affinity to target proteins .
Mode of Action
The mode of action of 1,2,3-triazoles depends on the specific compound and its target. They can act as inhibitors, blocking the activity of a target protein, or as agonists, enhancing the activity. The specific interactions between the 1,2,3-triazole and its target can lead to changes in cellular processes .
Biochemical Pathways
1,2,3-Triazoles can affect a variety of biochemical pathways depending on their specific targets. For example, some 1,2,3-triazoles have been found to have antiviral, anti-inflammatory, anticancer, and antimicrobial activities, indicating that they can interact with and modulate a wide range of biochemical pathways .
Pharmacokinetics
The ADME properties of 1,2,3-triazoles can vary widely depending on the specific compound. The metabolism of these compounds often involves the liver, and they can be excreted in both urine and feces .
Result of Action
The molecular and cellular effects of 1,2,3-triazoles depend on their specific targets and mode of action. They can lead to changes in protein activity, gene expression, and cellular signaling pathways, which can ultimately result in changes in cell behavior and function .
Action Environment
The action, efficacy, and stability of 1,2,3-triazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to reach its target and bind effectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a cyclization reaction involving hydrazine derivatives and acyl chlorides.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazole intermediate.
Final Assembly: The final compound is obtained by coupling the triazole and pyrrolidine intermediates under appropriate reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols.
Major Products:
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring.
Substitution Products: Substituted derivatives with modified pyrrolidine rings.
Aplicaciones Científicas De Investigación
2-(1-Methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Chemical Biology: The compound is employed in bioconjugation techniques, enabling the labeling and tracking of biological molecules.
Comparación Con Compuestos Similares
2-(1-Methyltriazol-4-yl)ethanol: A related compound with similar structural features but different functional groups.
2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]propanamide: Another triazole derivative with distinct chemical properties.
Comparison:
Uniqueness: 2-(1-Methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine is unique due to the presence of both the triazole and pyrrolidine rings, which confer specific chemical reactivity and biological activity.
Chemical Properties: Compared to similar compounds, it exhibits distinct reactivity patterns in oxidation, reduction, and substitution reactions.
Biological Activity:
Propiedades
IUPAC Name |
2-(1-methyltriazol-4-yl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-13-7-8(11-12-13)9(6-10)14-4-2-3-5-14/h7,9H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFSPTOOUOCEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(CN)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2716117.png)
![methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2716118.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2716122.png)




![5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B2716129.png)

![Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate](/img/structure/B2716133.png)

![4-fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2716136.png)

